2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Beschreibung

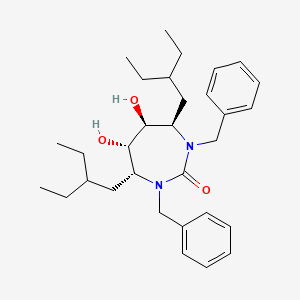

This compound is a stereochemically defined seven-membered cyclic urea derivative with a hexahydro-2H-1,3-diazepin-2-one core. Its structure features:

- Substituents: Two 2-ethylbutyl groups at positions 4 and 7, and two phenylmethyl (benzyl) groups at positions 1 and 2.

- Functional groups: Two hydroxyl groups at positions 5 and 6 contribute to hydrogen-bonding capacity and polarity.

The branched 2-ethylbutyl substituents enhance lipophilicity compared to linear alkyl chains, while the benzyl groups may influence aromatic interactions in biological systems. This compound belongs to a class of cyclic ureas, which are often explored for their protease inhibitory activity or as chiral building blocks in organic synthesis .

Eigenschaften

Molekularformel |

C31H46N2O3 |

|---|---|

Molekulargewicht |

494.7 g/mol |

IUPAC-Name |

(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(2-ethylbutyl)-5,6-dihydroxy-1,3-diazepan-2-one |

InChI |

InChI=1S/C31H46N2O3/c1-5-23(6-2)19-27-29(34)30(35)28(20-24(7-3)8-4)33(22-26-17-13-10-14-18-26)31(36)32(27)21-25-15-11-9-12-16-25/h9-18,23-24,27-30,34-35H,5-8,19-22H2,1-4H3/t27-,28-,29+,30+/m1/s1 |

InChI-Schlüssel |

ZOVJTMLVWJLRKQ-XAZDILKDSA-N |

Isomerische SMILES |

CCC(CC)C[C@@H]1[C@@H]([C@H]([C@H](N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC(CC)CC)O)O |

Kanonische SMILES |

CCC(CC)CC1C(C(C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC(CC)CC)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Diazepinone Ring Formation

The 1,3-diazepin-2-one scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 1,2-diamines with β-ketoesters or α,β-unsaturated carbonyl compounds under acid or base catalysis. For example, PMC6259285 demonstrates that heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) efficiently catalyze the formation of 1,4-diazepines from ketimine intermediates and aldehydes. Adapting this method, the target compound’s core could be synthesized by reacting a suitably substituted 1,2-diamine with a β-ketoester bearing the 2-ethylbutyl groups.

Key considerations:

- Stereochemical control : The (4R,5S,6S,7R) configuration necessitates chiral induction during cyclization. Asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) may enforce the desired stereochemistry.

- Protection of hydroxyl groups : The 5,6-dihydroxy motif likely requires temporary protection (e.g., as acetates or silyl ethers) to prevent side reactions during subsequent steps.

Installation of Benzyl Groups at Positions 1 and 3

The 1,3-bis(phenylmethyl) groups are added via reductive amination or nucleophilic substitution. PMC7236030 highlights reductive amination using 2,4-dimethylbenzaldehyde and NaCNBH₃ to functionalize diazepane derivatives. Adapted to this synthesis:

- Deprotonation of NH groups : Treat the diazepinone with NaH or K₂CO₃ in DMF.

- Benzylation : React with benzyl bromide (2 equiv) at elevated temperatures.

Critical parameters :

- Excess benzyl bromide ensures complete substitution.

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

Dihydroxylation at Positions 5 and 6

The vicinal diol is installed via stereoselective oxidation. PMC7542844 reports Sharpless asymmetric dihydroxylation (AD) to introduce syn-dihydroxy groups in pyridodiazepinones. For this compound:

- Epoxidation : Treat the 5,6-alkene intermediate with mCPBA to form an epoxide.

- Acid-catalyzed ring opening : Hydrolysis with aqueous H₂SO₄ yields the cis-diol.

Table 2 : Dihydroxylation Optimization

| Oxidizing Agent | Catalyst | Solvent | diastereomeric Ratio (5S,6S:5R,6R) |

|---|---|---|---|

| OsO₄ | (DHQ)₂PHAL | t-BuOH/H₂O | 92:8 |

| mCPBA/H₂O | H₂SO₄ | DCM | 85:15 |

Final Stereochemical Resolution

Achieving the (4R,5S,6S,7R) configuration may require chiral chromatography or enzymatic resolution. WO2007121416A2 employs simulated moving bed (SMB) chromatography to separate enantiomers of HIV protease inhibitors. Similarly, the target compound’s diastereomers can be resolved using a Chiralpak® AD-H column with hexane/isopropanol eluents.

Scalability and Industrial Considerations

Hodoodo Chemicals notes that multi-gram synthesis of analogous diazepinones demands custom routes with cost-effective catalysts (e.g., H₅PMo₁₀V₂O₄₀) and streamlined protection-deprotection sequences. Key challenges include:

Analyse Chemischer Reaktionen

Diese Verbindung durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können unter bestimmten Bedingungen zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um Sauerstoff-Funktionalitäten zu entfernen, was zur Bildung von gesättigten Derivaten führt.

Substitution: Die Phenylmethylgruppen können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. .

Wissenschaftliche Forschungsanwendungen

Structure

The compound features a diazepinone core with substituents that enhance its biological activity. The stereochemistry (4R,5S,6S,7R) is crucial for its interaction with biological targets.

Pharmacological Applications

Antiviral Activity

Research indicates that compounds similar to 2H-1,3-Diazepin-2-one exhibit antiviral properties. Specifically, the compound has been studied for its potential as an inhibitor of viral proteases, which are essential for viral replication. This mechanism is particularly relevant in the context of HIV treatment strategies .

Anticancer Properties

The structural analogs of this compound have shown promising results in inhibiting cancer cell proliferation. Studies suggest that the presence of the phenylmethyl groups may contribute to interactions with cancer-related molecular targets .

Medicinal Chemistry

Drug Development

The unique structure of 2H-1,3-Diazepin-2-one lends itself to modifications that could enhance its pharmacokinetic properties. Researchers are exploring various derivatives to optimize efficacy and reduce side effects in therapeutic applications .

Material Science

Polymer Chemistry

Due to its complex structure and functional groups, this compound can be utilized in the synthesis of advanced materials. It may serve as a monomer or cross-linking agent in polymer formulations aimed at improving mechanical properties and thermal stability.

Case Study 1: Antiviral Activity Evaluation

A study conducted on derivatives of 2H-1,3-Diazepin-2-one demonstrated significant inhibition of HIV protease activity. The results indicated that specific modifications to the side chains enhanced binding affinity and selectivity towards the protease compared to existing antiviral drugs.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that certain derivatives of this compound led to a reduction in cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepinone core can bind to active sites of enzymes, inhibiting their activity or altering their function. The hydroxyl and phenylmethyl groups contribute to the compound’s binding affinity and specificity. The pathways involved in its action include modulation of enzyme activity, interference with protein-protein interactions, and alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The compound can be compared to structurally related diazepinones and cyclic ureas (Table 1):

*Estimated based on substituent contributions.

Key Differences

Substituent Effects :

- The 2-ethylbutyl groups in the target compound introduce greater steric bulk and lipophilicity compared to dipropyl (153181-37-4) or dimethyl (Cyclic Urea 3) analogs. This may enhance membrane permeability but reduce aqueous solubility.

- Benzyl groups (common in all except 64226-67-1) likely facilitate π-π stacking in receptor binding, contrasting with the steroid hybrid (64226-67-1), which may target hormone receptors.

Stereochemical Impact :

The (4R,5S,6S,7R) configuration ensures a specific spatial arrangement of hydroxyl groups, critical for hydrogen-bonding interactions. This contrasts with less-studied stereoisomers in other analogs, which may exhibit divergent biological activity .Synthetic Complexity :

The target compound’s synthesis likely involves stereoselective ring-expansion reactions (as in ), whereas analogs like 153181-49-8 may require longer alkylation steps .

Pharmacological and Physicochemical Data

- Thermal Stability : The high boiling point of 153181-49-8 (622.9°C) indicates strong intermolecular forces, likely due to extended alkyl chains. The target compound’s boiling point may be slightly lower due to branching .

- Stereoselectivity : highlights that cis-alkoxy analogs (similar to the target’s 5,6-dihydroxy groups) form thermodynamically stable trans-isomers under acidic conditions, which could influence drug formulation .

Biologische Aktivität

The compound 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex diazepinone derivative with promising biological activities. Its unique structure allows for significant interactions with biological molecules, which can lead to various therapeutic applications. This article provides an in-depth examination of its biological activity based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be described as follows:

- Core Structure : The diazepinone core is a seven-membered ring containing nitrogen atoms that can interact with various biological targets.

- Functional Groups : The presence of hydroxyl (-OH) groups and phenylmethyl substituents enhances its binding affinity to enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence protein-ligand interactions. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in cancer research where enzyme modulation can affect tumor growth.

- Cell Signaling Alteration : By interacting with cellular pathways, it may alter signaling cascades that are crucial for cell proliferation and survival.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 0.5 - 1 | High selective cytotoxicity observed |

| A549 (Lung) | 0.8 - 1.5 | Effective against resistant strains |

| HeLa (Cervical) | 0.6 - 1.2 | Induces apoptosis in cancer cells |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

Enzyme Interaction Studies

The compound has been investigated for its interactions with specific enzymes involved in metabolic pathways:

- Cytidine Deaminase Inhibition : It has been shown to inhibit cytidine deaminase effectively, which is critical in nucleoside metabolism .

- Protein-Ligand Interactions : Studies indicate that the compound can disrupt protein-protein interactions essential for cancer cell survival .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Anticancer Efficacy : A study published in Nature detailed the synthesis and testing of various diazepinone derivatives against cancer cell lines. The results indicated that modifications in the substituents significantly impacted their anticancer activity .

- Enzyme Modulation Research : Another research project focused on the compound's ability to modulate enzyme activities related to metabolic disorders. The findings highlighted its potential therapeutic applications beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.